molecular formula C21H23FN6O4 B11428930 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11428930
M. Wt: 442.4 g/mol
InChI Key: DEDYSOHMSGLOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including amino, dimethoxyphenyl, fluorophenyl, and triazole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Dimethoxyphenyl and Fluorophenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and cellular pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to modulate biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,2,3-triazole derivatives: These compounds share the triazole core and exhibit similar chemical reactivity.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group show similar aromatic substitution patterns.

    Fluorophenyl derivatives: These compounds have similar electronic properties due to the presence of the fluorine atom.

Uniqueness

The uniqueness of 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23FN6O4

Molecular Weight

442.4 g/mol

IUPAC Name

5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(3-fluoroanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H23FN6O4/c1-31-16-7-6-13(10-17(16)32-2)8-9-24-21(30)19-20(23)28(27-26-19)12-18(29)25-15-5-3-4-14(22)11-15/h3-7,10-11H,8-9,12,23H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

DEDYSOHMSGLOIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)F)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.